![molecular formula C17H26N2O2S B5716172 N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of thioureas, which are known for their diverse biological activities. The unique chemical structure of N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea makes it an attractive candidate for further investigation in the areas of drug discovery and development.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of its polymerization can prevent the formation of the microtubules necessary for cell division. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea can induce apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and age-related macular degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is its high potency in inducing apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea. One area of interest is in the development of new cancer therapies based on this compound. Another area of research is in the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases such as rheumatoid arthritis and age-related macular degeneration.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves the reaction of cyclohexyl isothiocyanate with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. This method has been optimized to yield high purity and high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has been studied extensively for its potential applications in the field of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(22)19-14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASSTSRMAQGSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
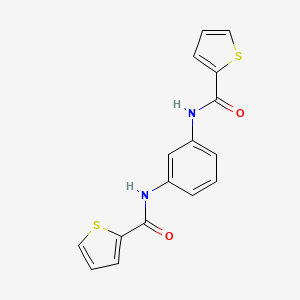
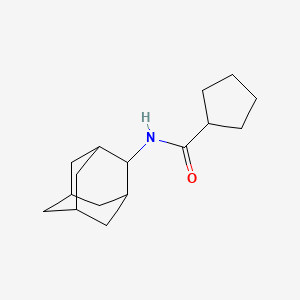
![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
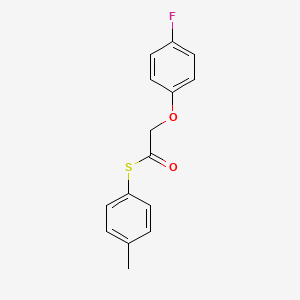
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
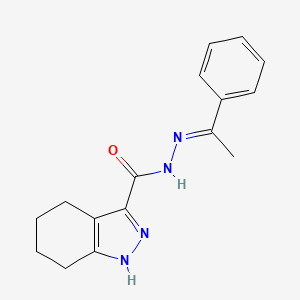
![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)
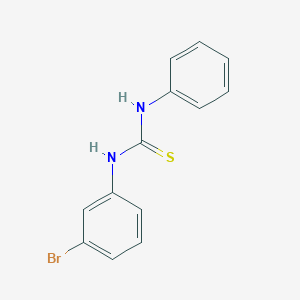
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)